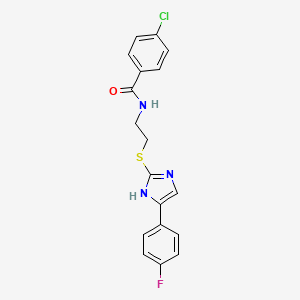
4-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazole class of compounds and has been shown to possess unique biochemical and physiological effects.
作用機序
Target of Action
The primary target of this compound is the Retinoic acid receptor-related Orphan Receptor Gamma (RORγt) . RORγt is a nuclear receptor that plays a critical role in the regulation of immune responses, inflammation, and circadian rhythm.
Mode of Action
The compound binds to RORγt, inhibiting its activity . This interaction can lead to changes in gene expression, affecting the function of immune cells and potentially reducing inflammation.
Biochemical Pathways
The inhibition of RORγt can affect several biochemical pathways. For instance, it can impact the differentiation of Th17 cells, a type of T cell that produces the inflammatory cytokine IL-17 . By inhibiting RORγt, the compound may reduce the production of IL-17, thereby modulating immune responses and inflammation.
Pharmacokinetics
The compound’s activity against rorγt suggests it may have good bioavailability
Result of Action
The result of the compound’s action is a potential reduction in inflammation. By inhibiting RORγt and modulating the activity of Th17 cells, the compound may help to control immune responses and reduce inflammation .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules can influence the compound’s interaction with its target .
実験室実験の利点と制限
One advantage of using 4-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide in lab experiments is its potent bioactivity. This allows for the investigation of its potential therapeutic applications at lower concentrations. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the investigation of 4-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide. These include the investigation of its potential therapeutic applications in the treatment of neurological disorders, the development of more efficient synthesis methods, and the investigation of its mechanism of action at the molecular level. Additionally, the investigation of its potential side effects and toxicity will be important for the development of safe and effective therapeutic agents.
合成法
The synthesis of 4-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethanol in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
4-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-chloro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-14-5-1-13(2-6-14)17(24)21-9-10-25-18-22-11-16(23-18)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUIKDSPQRLTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
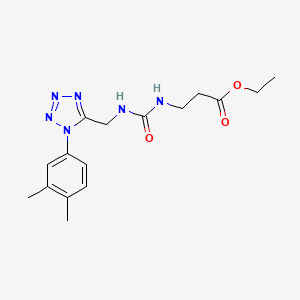


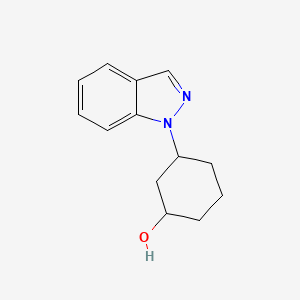
![3-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2881312.png)
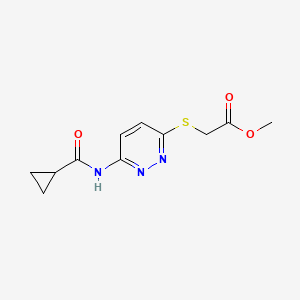
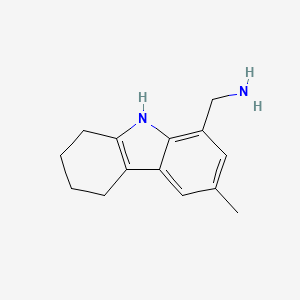
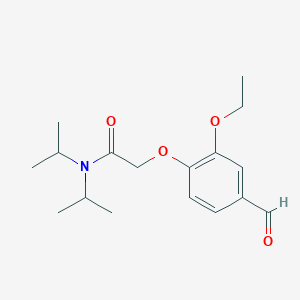
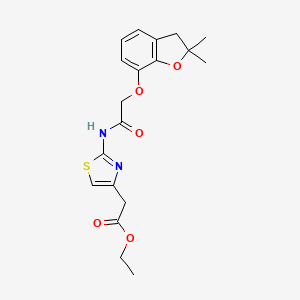
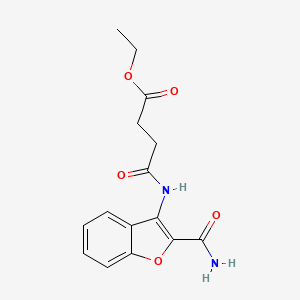
![(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2881320.png)